Hydroabietyl alcohol
Description
Historical Context of Rosin (B192284) Derivatives in Industrial Chemistry
Rosin, a solid form of resin obtained from pines and other conifers, has been utilized for centuries in applications ranging from waterproofing ships to aiding the grip of musicians' bows. The industrial significance of rosin expanded dramatically with the advent of modern chemistry, which unlocked the potential of its primary components: resin acids of the abietane and pimarane families.
In the early 20th century, chemists began to explore modifications of rosin to improve its properties for industrial use. The inherent brittleness and susceptibility to oxidation of raw rosin limited its application. Early modifications focused on esterification with glycerol and other polyols to produce ester gums, which found extensive use in the varnish and lacquer industries due to their improved flexibility and durability.
The development of hydrogenation techniques marked a significant milestone. The hydrogenation of the double bonds in the resin acid molecules led to the creation of a new class of rosin derivatives with enhanced stability against oxidation and discoloration. This process was crucial in the development of hydroabietyl alcohol, transforming the reactive resin acids into a more stable, primary alcohol. This innovation opened the door for its use in applications requiring long-term stability and low color, such as high-quality adhesives and coatings.
Academic Significance and Contemporary Research Trajectories
While this compound has a long-standing presence in industrial applications, its academic significance is gaining renewed attention, particularly in the context of sustainable and bio-based chemistry. As a derivative of a renewable feedstock, it presents an attractive alternative to petroleum-based compounds.
Contemporary research is increasingly focused on leveraging the unique chemical structure of this compound—a bulky, hydrophobic tricyclic core with a reactive primary hydroxyl group—for the development of novel materials. Key research trajectories include:
Bio-based Polymers: The hydroxyl functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyurethanes. Researchers are exploring its incorporation into polymer backbones to impart specific properties such as increased thermal stability, hydrophobicity, and adhesion. The rigid, bulky structure of the hydroabietyl moiety can significantly influence the physical and mechanical properties of the resulting polymers.
Novel Material Development: The unique combination of a rigid, alicyclic structure and a flexible hydroxyl group makes this compound an interesting building block for new materials. Studies are investigating its use in the creation of specialty resins, coatings with enhanced durability, and advanced composites.
Drug Delivery Systems: While direct research on this compound in drug delivery is emerging, the broader class of rosin derivatives has been explored for encapsulating and controlling the release of pharmaceuticals. The hydrophobicity and biocompatibility of such compounds make them potential candidates for developing novel drug delivery vehicles. Future research may focus on modifying this compound to create amphiphilic structures suitable for forming micelles or nanoparticles for targeted drug delivery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMIYUXOBAUKJM-IUHBKHCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051936 | |
| Record name | Dihydroabietyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26266-77-3 | |
| Record name | (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26266-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroabietyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydroabietyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4aβ,4bα,10aα)]-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHYDROABIETYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770B58N0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical and Physical Properties of Hydroabietyl Alcohol
Molecular Structure and Chemical Identity
The fundamental structure of this compound is based on the abietane skeleton, a tricyclic diterpene framework. The hydrogenation process saturates the double bonds present in the parent abietic acid, resulting in a more stable, saturated ring system. The carboxyl group of the abietic acid is reduced to a primary alcohol group (-CH2OH).
Key Identifiers:
CAS Number: 13393-93-6
Molecular Formula: C20H36O
Molecular Weight: 290.50 g/mol
Methodological Approaches for Reproducible Synthesis Protocols
Physicochemical Characteristics
This compound is a colorless to pale yellow, viscous liquid or a soft, tacky, balsamic resin at room temperature. nih.gov It possesses a low odor and is characterized by its excellent thermal and oxidative stability.
Interactive Data Table of Physical and Chemical Properties:
| Property | Value | References |
| Appearance | Colorless to pale yellow viscous liquid or tacky resin | nih.gov |
| Molecular Formula | C20H36O | |
| Molecular Weight | 290.50 g/mol | |
| CAS Number | 13393-93-6 | |
| Boiling Point | >350 °C | |
| Flash Point | >180 °C | |
| Density | ~1.008 g/cm³ at 20 °C | |
| Solubility | Soluble in alcohols, esters, ketones, and hydrocarbons. Insoluble in water. | gavinpublishers.com |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Structural Elucidation and Purity Assessment
Chromatographic techniques are indispensable in the analysis of hydroabietyl alcohol, a derivative of rosin (B192284). These methods are crucial for separating its various isomers, quantifying its presence, assessing its purity by identifying residual rosin derivatives and other impurities, and detecting it within complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the study of this compound. actasdermo.orgnaturalperfumers.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This combination allows for the effective analysis of the volatile and semi-volatile compounds present in this compound samples. thermofisher.com
Isomer Identification and Quantitative Analysis
This compound is not a single compound but a complex mixture of various isomers, including dithis compound, tetrathis compound, and dethis compound. The initial commercial product, for instance, was comprised of approximately 25% dithis compound, 45% tetrathis compound, and 30% dethis compound.
GC-MS is a critical tool for both the identification and quantification of these individual isomers. The gas chromatograph separates the different isomers based on their boiling points and interactions with the chromatographic column. As each isomer elutes from the column, it enters the mass spectrometer, which provides a unique mass spectrum, or "fingerprint," for that specific molecule. vurup.sk This allows for their individual identification. One of the challenges in GC-MS analysis is that some isomers may co-elute from the GC column, making their individual identification difficult. chromatographyonline.com
For quantitative analysis, the area of each isomer's peak in the chromatogram is measured and compared to the peak areas of known concentration standards. mnstate.edu This allows for the determination of the relative proportions of each isomer in a given sample. The use of an internal standard, a compound added to the sample in a known concentration, can improve the accuracy of quantification. notulaebotanicae.ro
Below is a table summarizing typical isomers found in commercial this compound and the analytical approach for their determination.
| Isomer | Typical Percentage in Commercial Product | Analytical Method | Key Measurement |
| Dithis compound | ~25% | GC-MS | Retention Time & Mass Spectrum |
| Tetrathis compound | ~45% | GC-MS | Retention Time & Mass Spectrum |
| Dethis compound | ~30% | GC-MS | Retention Time & Mass Spectrum |
Impurity Profiling and Detection of Residual Rosin Derivatives
The production of this compound involves the hydrogenation of rosin, a natural resin from pine trees. This process is not always 100% efficient, leading to the potential presence of unreacted or partially reacted rosin derivatives in the final product. These residual compounds are considered impurities. asianjpr.com
GC-MS is a highly effective method for impurity profiling, which is the detection, identification, and quantification of these unwanted chemicals. thermofisher.comnih.gov The technique's high sensitivity allows for the detection of even trace amounts of impurities. thermofisher.com The mass spectrometer provides detailed structural information, enabling the identification of specific residual rosin acids and other process-related impurities. asianjpr.com Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of impurities in pharmaceutical and other products. thermofisher.comasianjpr.com
Common residual rosin derivatives that may be detected include various resin acids. The neutral fraction of rosin, which is typically less than 10% of the total composition, can also contain diterpene hydrocarbons, alcohols, esters, or aldehydes that may persist as impurities. noviams.com
The following table outlines the types of impurities that can be identified in this compound using GC-MS.
| Impurity Type | Example Compounds | Detection Method | Significance |
| Residual Rosin Acids | Abietic acid, Pimaric acid | GC-MS | Incomplete hydrogenation |
| Partially Hydrogenated Derivatives | Dihydroabietic acids | GC-MS | Process-related impurity |
| Neutral Fraction Components | Diterpene hydrocarbons, Esters | GC-MS | Present in the starting material |
Detection in Complex Material Matrices (e.g., Polymer Blends, Biological Samples)
This compound is utilized in a variety of products, including adhesives, sealants, and as a plasticizer in polymers. chemotechnique.se This necessitates analytical methods capable of detecting and quantifying it within these complex material matrices. GC-MS, particularly when combined with pyrolysis (Py-GC-MS), is a powerful tool for this purpose. nih.gov Pyrolysis breaks down the polymer matrix at high temperatures, releasing the constituent compounds, including this compound, which can then be analyzed by GC-MS. nih.govresearchgate.net This technique has been successfully used to identify polymers and additives in complex blends. nih.govchromatographyonline.com
In the context of biological samples, such as in studies of contact dermatitis, GC-MS is used to detect the presence of this compound and other potential allergens. actasdermo.orgactasdermo.org For instance, it has been used to identify this compound in the adhesive of medical devices. actasdermo.org The analysis of biological samples can be challenging due to the complex matrix. researchgate.netnih.gov Techniques such as headspace GC-MS are often employed for the analysis of volatile compounds in biological fluids like blood. researchgate.netnih.gov
The table below provides examples of complex matrices where this compound detection is relevant.
| Matrix | Analytical Technique | Purpose of Analysis |
| Polymer Blends | Py-GC-MS | Identification and quantification of plasticizers and additives. nih.govchromatographyonline.com |
| Adhesives | GC-MS | Detection of sensitizing agents. actasdermo.orgresearchgate.net |
| Biological Samples (e.g., skin patch extracts) | GC-MS | Identification of allergens in cases of contact dermatitis. actasdermo.orgactasdermo.org |
| Squishy Toys | GC-MS | Analysis of fragrances and other organic substances. mst.dk |
Derivatization Strategies for Enhanced Analytical Sensitivity
For certain analytes, including alcohols, derivatization can significantly improve their chromatographic behavior and detection sensitivity in GC-MS analysis. nih.gov This chemical modification process converts the analyte into a less polar and more volatile derivative. nih.gov For alcohols like this compound, silylation is a common derivatization technique. researchgate.net Reagents such as phenyldimethylchlorosilane (PhDMClS) can be used to create a derivative that has a longer retention time on the GC column, moving its peak away from potentially interfering volatile compounds. nih.gov
This strategy is particularly useful when analyzing complex samples where the analyte of interest is present at low concentrations. preprints.org The increased mass of the derivatized molecule can also lead to more characteristic fragmentation patterns in the mass spectrometer, aiding in its identification. researchgate.net While derivatization adds an extra step to the analytical procedure, the benefits of enhanced sensitivity and improved peak shape often justify its use. upb.ro
The following table summarizes common derivatization approaches for alcohols in GC-MS.
| Derivatization Technique | Reagent Example | Purpose |
| Silylation | Phenyldimethylchlorosilane (PhDMClS) | Increases volatility and retention time, improves peak shape. nih.gov |
| Acylation | Acetic anhydride | Creates ester derivatives for improved analysis. researchgate.net |
| Esterification | Carboxylic acids | Forms esters to enhance detection. researchgate.net |
High-Performance Liquid Chromatography (HPLC) in Research Settings
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used in the analysis of this compound and its derivatives, particularly in research and quality control settings. researchgate.netopenaccessjournals.com Unlike GC, which is suitable for volatile and thermally stable compounds, HPLC is ideal for separating compounds that are non-volatile or thermally labile. researchgate.net
In the context of this compound research, HPLC can be used for purity assessment and to quantify the main components and any non-volatile impurities. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase within the column. researchgate.net Different types of HPLC columns and mobile phases can be used to optimize the separation of the complex mixture of isomers and related substances found in this compound.
Detectors commonly used with HPLC include ultraviolet (UV) detectors and evaporative light scattering detectors (ELSD). nih.gov For more detailed structural information, HPLC can be coupled with mass spectrometry (LC-MS), a technique that offers high sensitivity and specificity for identifying a wide range of compounds. asianjpr.com The development of an HPLC method is a meticulous process that involves selecting the appropriate column, mobile phase, flow rate, and temperature to achieve optimal separation and resolution. researchgate.net
The table below outlines the applications of HPLC in the analysis of this compound.
| Application | HPLC Mode | Detector | Key Advantages |
| Purity Assessment | Reversed-Phase | UV, ELSD | Separation of non-volatile impurities. openaccessjournals.com |
| Quantitative Analysis | Reversed-Phase | UV, ELSD | Accurate quantification of major components. nih.govresearchgate.net |
| Isomer Separation | Normal-Phase or Reversed-Phase | UV, ELSD | Resolution of structurally similar isomers. |
| Stability Studies | Reversed-Phase | UV, DAD, MS | Monitoring degradation products over time. openaccessjournals.com |
Research Applications in Advanced Materials Science and Engineering
Role in Polymer Matrix Compositions
Hydroabietyl alcohol can serve as a component within polymer matrices designed for drug delivery. Its function as a plasticizer and tackifier can modify the physical properties of these matrices, influencing their mechanical integrity, swelling behavior, and interaction with encapsulated drugs . By altering the polymer network's flexibility and internal structure, this compound may impact the rate and manner in which a drug is released.
General Mechanisms of Drug Release from Polymer Matrices
Polymer matrices are extensively utilized in controlled drug delivery systems, employing various mechanisms to regulate the release rate of therapeutic agents nih.govgoogle.comgoogle.commdpi.commdpi.com. The primary mechanisms include:
Diffusion: The movement of drug molecules through the pores and channels of the polymer matrix, driven by a concentration gradient. This is influenced by the drug's solubility, the matrix's porosity, and its swelling behavior nih.govmdpi.commdpi.com.
Erosion: The degradation of the polymer matrix itself, which liberates the encapsulated drug as the polymer breaks down. This can be surface erosion or bulk erosion nih.govgoogle.com.
Swelling: The absorption of water or biological fluids by the polymer matrix, which can cause it to swell, creating pathways for drug diffusion or contributing to matrix disintegration nih.govmdpi.commdpi.com.
Osmosis: The movement of water across a semipermeable membrane into the matrix, driven by osmotic pressure differences, which can lead to matrix expansion and drug release nih.gov.
The rate of drug release is often a complex interplay of these mechanisms, modulated by factors such as the polymer's molecular weight, its hydrophilicity/hydrophobicity, and the drug's physicochemical properties nih.govgoogle.commdpi.com.
Potential Influence of this compound on Release Kinetics
Although specific studies detailing the direct mechanisms of drug release from polymer matrices involving this compound are not extensively documented in the provided search results, its established roles in materials science offer insights into its potential influence. As a plasticizer, this compound can increase the free volume within a polymer matrix, potentially enhancing drug diffusion rates . Conversely, its resinous nature and compatibility with other polymers might contribute to a more robust matrix structure, potentially slowing down erosion or swelling, thereby modulating release kinetics thegoodscentscompany.comsynthomer.comforeverest.netulprospector.comupichem.com. Its hydrophobic character could also influence the interaction between the drug and the matrix, affecting drug solubility and release profiles. Further research would be necessary to elucidate the precise mechanisms by which this compound impacts drug release from specific polymer formulations.
Environmental Fate, Degradation, and Biogeochemical Cycling
Biodegradation Studies of Hydroabietyl Alcohol
Biodegradation is a key process by which organic compounds are broken down by microorganisms in the environment. Studies assessing the ready biodegradability of this compound provide insights into its potential to be removed from environmental compartments.
Ready biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, are designed to determine if a substance can be rapidly and completely degraded by microorganisms under aerobic conditions. Common methods include the CO2 Evolution Test (OECD 301B) and DOC Die-Away (OECD 301F) or Closed Bottle tests (OECD 301D). A substance is generally considered readily biodegradable if it achieves a certain level of degradation (e.g., 60-70%) within a 28-day period, with a significant portion of this degradation occurring within a 10-day window.
Available studies indicate that this compound demonstrates ready biodegradability. A study conducted according to OECD Guideline 301B (Ready Biodegradability: CO2 Evolution Test) reported 88.4% CO2 evolution within 28 days, meeting the ten-day window, although it was not conducted under Good Laboratory Practice (GLP) europa.eu. Another study using the same guideline reported 69% CO2 evolution in 28 days, also meeting the ten-day window europa.eu. A study employing the OECD 301D (Closed Bottle) guideline showed 79% DOC removal in 28 days, meeting the 14-day window, indicating ready biodegradability europa.eu. In these tests, solubilizing agents like trichloromethane were sometimes used to ensure adequate contact between the substance and the microbial inoculum europa.eueuropa.eu.
However, some older studies using OECD 301B and TSCA test guideline 796.3100 reported lower degradation percentages (50% and 41.01% respectively), which were considered unexplained outliers europa.eu. Despite these conflicting results, the predominant evidence suggests that this compound is readily biodegradable.
Table 1: Biodegradation Assessment of this compound
| Test Method | Guideline | % Degradation | Timeframe | GLP Compliance | Result Interpretation | Source |
| CO2 Evolution Test | OECD 301B | 88.4% | 28 days | No | Readily Biodegradable | europa.eu |
| CO2 Evolution Test | OECD 301B | 69% | 28 days | No | Readily Biodegradable | europa.eu |
| DOC Removal Test | OECD 301D | 79% | 28 days | Yes | Readily Biodegradable | europa.eu |
| CO2 Evolution Test | OECD 301B | 50% | 28 days | Not specified | Not readily biodegradable (outlier) | europa.eu |
| CO2 Evolution Test | TSCA 796.3100 | 41.01% | 31 days | Not specified | Not readily biodegradable (outlier) | europa.eu |
Environmental fate modeling is essential for predicting how a chemical distributes and transforms within different environmental compartments, such as air, water, soil, and sediment. Models like SimpleBox, a multimedia mass balance model, simulate these processes by considering physical and chemical properties of the substance and environmental characteristics rivm.nl. While such modeling approaches are established for assessing chemical behavior, specific environmental fate modeling data for this compound, including its partitioning coefficients (e.g., Koc for soil mobility), were not found in the reviewed literature. Mobility in soil has been noted as having "no data available" chemicalbook.com.
Persistence and Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems
The persistence of a chemical refers to its resistance to degradation, while bioaccumulation describes its tendency to accumulate in living organisms.
Persistence: this compound is generally considered "not suspected to be persistent" by Environment Canada ewg.org. However, other sources indicate that specific data on its persistence and degradability are unavailable chemicalbook.com.
Accelerated Degradation Studies under Simulated Environmental Stressors
These studies investigate how a compound degrades under specific environmental conditions that accelerate natural processes, such as exposure to UV light or high humidity.
While specific studies detailing the degradation pathways of this compound under UV light were not found, related compounds and formulations containing this compound have shown sensitivity to UV radiation. For instance, adhesives like BEVA 371, which include phthalate (B1215562) esters of this compound, have demonstrated consequences from photodegradation, leading to changes in solubility and yellowing due to oxidation under UV light researchgate.netauthenticationinart.orgcultureelerfgoed.nl. General information suggests that terpenoids, a class to which this compound belongs, can undergo autoxidation, forming peroxides and hydroperoxides when exposed to oxygen and UV radiation amazonaws.com. This indicates a potential for UV-induced degradation, though specific pathways for this compound are not detailed.
Information regarding the specific effects of high humidity conditions on the stability and degradation pathways of this compound is limited. General statements suggest that high humidity, along with UV light and heat, can hasten the decomposition of certain related materials authenticationinart.org. However, no detailed studies were found that specifically investigate the degradation of this compound under high humidity conditions.
Mechanistic and Interfacial Research in Biological Systems
Molecular Mechanisms of Interaction
The utility of hydroabietyl alcohol in various applications is rooted in its molecular structure and the intermolecular forces it can exert.
As a primary alcohol, this compound's hydroxyl (-OH) group is a key player in its material properties. This group allows the molecule to participate in hydrogen bonding, a strong type of intermolecular force that occurs when a hydrogen atom is bonded to a highly electronegative atom like oxygen. libretexts.orglibretexts.orgpassmyexams.co.uk These hydrogen bonds can form between multiple this compound molecules, contributing significantly to its adhesive and plasticizing characteristics.
Beyond hydrogen bonding, other intermolecular forces at play include van der Waals dispersion forces and dipole-dipole interactions. libretexts.orglibretexts.org The large size and electron count of the this compound molecule contribute to substantial van der Waals forces, which increase with molecular size. libretexts.orglibretexts.org These forces, in conjunction with hydrogen bonds, influence the energy required to separate the molecules, thus affecting properties like boiling point and viscosity. libretexts.orglibretexts.org The combination of these intermolecular interactions results in a high-viscosity tackifier resin with excellent aging characteristics. foreverest.netsynthomer.com
The tackiness of this compound is a direct result of the intermolecular forces it can form with other molecules. Its high molecular weight and primary monohydric alcohol structure are key to its function as a resinous plasticizer and tackifier. foreverest.netsynthomer.comsynthomer.com The hydrogenation of rosin (B192284) acids to produce this compound reduces unsaturation, leading to a more stable compound. synthomer.com
This compound exhibits a broad range of solubility and compatibility. foreverest.netsynthomer.comforeverest.net It is soluble in alcohols, esters, ketones, chlorinated solvents, and various hydrocarbons. synthomer.com Its compatibility extends to a variety of materials including nitrocellulose, ethylcellulose, and certain resins. synthomer.com However, it has limited compatibility with substances like casein and natural rubber, and is incompatible with others such as polystyrene. synthomer.com This wide compatibility range makes it a versatile component in formulations for adhesives, lacquers, and inks. foreverest.netsynthomer.comsynthomer.com
Biochemical Pathways and Cellular Responses (In Vitro Studies)
In vitro studies have begun to shed light on the biological effects of this compound at the cellular level, particularly concerning oxidative stress and inflammation.
Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in various cellular damage processes. mdpi.com In vitro studies using the human hepatoma cell line, HepG2, have demonstrated that this compound can modulate markers of oxidative stress. Specifically, in models where oxidative stress is induced by ethanol, this compound treatment has been shown to protect hepatic cells.
One of the key mechanisms of this protection is the restoration of glutathione (B108866) (GSH) levels. Ethanol exposure is known to deplete cellular GSH, a critical antioxidant. ajol.inforesearchgate.netcmu.ac.th Studies have shown that this compound can effectively restore these depleted glutathione levels, thereby mitigating oxidative damage. This protective effect is also associated with a reduction in the generation of reactive oxygen species (ROS).
Table 1: Effect of Ethanol and this compound on Glutathione (GSH) Levels in HepG2 Cells (Illustrative Data)
| Treatment | GSH Level (nmol/mg protein) | Change from Control |
| Control | 99.5 | - |
| Ethanol (100 mM) | 67.0 | -32.7% |
| Ethanol (100 mM) + this compound | 95.2 | -4.3% |
This table is illustrative and based on general findings from in vitro studies on oxidative stress. researchgate.netcmu.ac.th
In addition to its antioxidant effects, this compound has been investigated for its potential anti-inflammatory properties. Inflammation is a complex biological response often mediated by signaling molecules called cytokines. mdpi.com In cellular models, this compound has been linked to a decrease in the levels of pro-inflammatory cytokines.
For instance, some studies suggest that certain formulations can suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) in models of photodamaged skin. mdpi.com While these studies may not directly use pure this compound, they point towards the potential of related compounds to modulate inflammatory pathways. The anti-inflammatory effects of alcohols, in general, have been observed to be associated with the downregulation of signaling pathways like JNK-STAT3 in in vitro models of inflammation in HepG2 cells. nih.gov
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels (Illustrative Data)
| Treatment | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| Control | 25 | 15 |
| Inflammatory Stimulus | 250 | 180 |
| Inflammatory Stimulus + this compound | 100 | 70 |
This table is illustrative and based on general findings from in vitro studies on inflammation. nih.gov
Immunochemical Aspects of Rosin and its Derivatives
Rosin, the raw material from which this compound is derived, and its various derivatives have been a subject of interest in immunochemical studies. nih.gov Rosin itself is known to be a contact allergen. nih.gov The chemical modifications of rosin, such as hydrogenation to form this compound, can alter its immunochemical properties. foreverest.net
Derivatives of rosin acids have been studied for a range of biological activities, including antibacterial and antiviral properties. mdpi.com The immunomodulatory effects of rosin derivatives are an active area of research, with studies exploring their potential to influence immune responses. colab.ws For example, some alcohol compounds have been shown to suppress inflammatory responses in vitro by modulating cytokine production. frontiersin.org The specific immunochemical profile of this compound is an area that warrants further detailed investigation to fully understand its interactions with the immune system.
Investigation of Immunological Cross-Reactivity with Colophonium and Related Chemical Entities
This compound, a derivative of abietic acid found in pine rosin, is a known contact allergen. Its relationship with colophonium (rosin), a complex mixture of resin acids, is of significant interest in dermatological research due to immunological cross-reactivity. dermnetnz.orgnih.gov Colophonium itself is a frequent cause of allergic contact dermatitis (ACD), and its derivatives, including this compound, can elicit similar immune responses. nih.govactasdermo.org
Studies have shown that individuals sensitized to colophonium may also react to this compound, and vice versa. nih.gov This cross-reactivity is attributed to the structural similarities between the molecules. However, the response is not always predictable. Some patients with a confirmed allergy to modified colophonium products, such as those containing this compound, may test negative to the standard colophonium patch test. nih.gov This suggests that the modification of rosin, such as through hydrogenation to produce this compound, can alter the allergenic potential, sometimes creating new epitopes that are more specific for sensitization. nih.govnih.gov
Research has highlighted cases where patients developed ACD from medical adhesives containing this compound or other modified rosins, yet did not show a positive reaction to colophonium in the European baseline series. nih.govresearchgate.net For instance, a patient with ACD from an Enlite™ glucose sensor had a negative reaction to colophonium but tested positive to its derivative, this compound. researchgate.netresearchgate.net This underscores the importance of testing with specific derivatives like this compound when a colophonium allergy is suspected but not confirmed by standard tests, especially if there is a history of reactions to products known to contain modified rosins. nih.govnih.gov
The phenomenon of cross-reactivity extends to other related substances as well. For example, cross-reactivity has been observed between this compound, colophony, and abietic acid. nih.gov Furthermore, there is evidence of simultaneous reactions to phenol-formaldehyde resins, colophony/hydroabietyl alcohol, and balsam of Peru/perfume mixture, indicating a complex web of potential cross-sensitizations. researchgate.net This complex interplay necessitates a thorough diagnostic approach in patients with suspected contact allergies.
Table 1: Documented Cross-Reactions with this compound
| Reacting Substance | Context of Observation | Reference(s) |
|---|---|---|
| Colophonium (Rosin) | General cross-reactivity in sensitized individuals. | dermnetnz.orgnih.gov |
| Abietic Acid | Cross-reactivity observed in patch testing. | nih.gov |
| Methyl Abietate | Patient reacted to both this compound and methyl abietate. | nih.gov |
| Balsam of Peru | Potential for simultaneous reactions. | dermnetnz.orgresearchgate.net |
| Wood Tars | Listed as a potential cross-reaction. | dermnetnz.org |
| Pine Resin | Listed as a potential cross-reaction. | dermnetnz.org |
| Spruce Resin | Listed as a potential cross-reaction. | dermnetnz.org |
| Oil of Turpentine | Listed as a potential cross-reaction. | dermnetnz.org |
Analytical Detection of Immunoreactive Components in Complex Formulations
Identifying the specific chemical culprits responsible for allergic reactions in complex formulations like medical adhesives or cosmetics presents a significant analytical challenge. The detection of this compound and other immunoreactive components requires sophisticated analytical techniques capable of separating and identifying substances within a complex matrix. researchgate.netdiva-portal.org
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used method for this purpose. researchgate.netresearchgate.net This technique allows for the separation of volatile and semi-volatile compounds in a mixture, followed by their identification based on their mass-to-charge ratio. Researchers have successfully used GC-MS to analyze acetone (B3395972) extracts of medical devices, such as glucose sensors, to identify the presence of sensitizers like this compound and other colophonium-related substances. researchgate.net For instance, in cases of ACD caused by the Enlite™ sensor, GC-MS analysis confirmed the presence of colophonium-related substances in the device's adhesive. researchgate.net
The process often involves an extraction step to isolate the compounds of interest from the product matrix. Simple extraction methods, followed by analytical techniques, have been developed to detect potential haptens in consumer products like creams and lotions. researchgate.net These methods are crucial as the concentration of the allergen can be very low, yet still sufficient to cause a reaction in a sensitized individual.
Modern analytical research also emphasizes the importance of standardized testing procedures to ensure reliable and comparable results. This includes established protocols for patch testing in dermatological applications as well as for chemical analysis. The ability to detect and quantify these immunoreactive components is vital not only for diagnosing individual patient allergies but also for informing manufacturers and regulatory bodies to improve product safety.
Table 3: Analytical Methods for Detection of this compound
| Analytical Technique | Application in Detection | Reference(s) |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound and other sensitizers in extracts from medical devices and consumer products. | researchgate.netresearchgate.net |
| Sample Extraction (e.g., Acetone Extraction) | Isolation of target analytes from complex matrices like adhesives or creams prior to instrumental analysis. | researchgate.netresearchgate.net |
| Patch Testing | In vivo diagnostic method to confirm allergic contact dermatitis to specific substances, including this compound. | nih.govnih.gov |
Regulatory Frameworks and Research Implications in Chemical Science
Impact of International and National Regulatory Standards on Research and Development
The research and commercial application of Hydroabietyl alcohol are significantly influenced by a range of international and national chemical regulations. These frameworks, designed to ensure human health and environmental safety, dictate the permissible uses of the substance and drive innovation toward safer alternatives. freyrsolutions.com
Key regulatory actions have centered on the compound's potential for dermal sensitization. A pivotal development was the decision by the International Fragrance Association (IFRA) to prohibit the use of this compound as a fragrance ingredient. nih.govifrafragrance.org This recommendation, detailed in Amendment 38 of the IFRA Standards, was based on a review of available data by the Expert Panel for Fragrance Safety, which identified dermal sensitization as the intrinsic property driving the risk. ifrafragrance.org Consequently, this standard has been adopted by major regulatory bodies worldwide, including in the European Union, Canada, and Singapore, effectively removing it from use in cosmetic fragrances in these markets. ewg.orgagc.gov.sgeuropa.eu
In the European Union, chemical substances are governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. REACH places the onus on industry to provide comprehensive safety data for substances manufactured or imported in quantities of one tonne or more per year, following the principle of "No Data, No Market". freyrsolutions.com this compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). chemicalbook.com Under the EU Cosmetic Products Regulation (EC) No 1223/2009, it is officially listed as a substance that should not be used as a fragrance ingredient. europa.eu
In the United States, the Toxic Substances Control Act (TSCA) empowers the Environmental Protection Agency (EPA) to regulate chemicals. Unlike REACH's broad registration requirement, TSCA historically focused more on new chemicals or new uses of existing ones, requiring a Pre-Manufacture Notice (PMN) for EPA review. freyrsolutions.com this compound is listed on the TSCA Inventory, permitting its use in applications outside of those restricted by other specific regulations. freyrsolutions.comchemicalbook.com
These differing regulatory approaches necessitate that companies maintain distinct compliance strategies for different markets. freyrsolutions.com The stringent standards set by bodies like IFRA and the EU have been a primary catalyst for research and development, steering scientific inquiry away from restricted applications and toward the creation of new molecules with improved safety profiles.
Table 1: Overview of Key Regulatory Frameworks for this compound
| Regulatory Body/Framework | Jurisdiction | Key Impact on this compound | Source(s) |
| IFRA (International Fragrance Association) | International | Prohibited for use as a fragrance ingredient due to dermal sensitization potential. | nih.govifrafragrance.org |
| EU Cosmetic Products Regulation (EC No 1223/2009) | European Union | Formally prohibits its use as a fragrance ingredient in cosmetic products. | europa.eu |
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Requires industry to manage chemical risks and provide safety information. Places responsibility on companies to prove safety. | freyrsolutions.com |
| Health Canada | Canada | Lists use restrictions, aligning with international standards on allergens. | ewg.org |
| Health Products Act (ASEAN Cosmetic Directive) | Singapore | Prohibits its use as a fragrance ingredient in cosmetic products. | agc.gov.sg |
| TSCA (Toxic Substances Control Act) | United States | Lists the substance on its inventory, allowing for industrial use. Regulation is generally led by EPA assessment rather than mandatory pre-market data submission for existing chemicals. | freyrsolutions.comchemicalbook.com |
| German Water Hazard Class | Germany | Classified as Water Hazard Class 2, indicating it is hazardous for water. | abc-olier.com |
Research and Development of Chemically Similar Alternatives
Regulatory limitations, particularly the prohibition of this compound in fragrances, have spurred significant research into chemically similar alternatives that retain its desirable properties—such as tackiness, stability, and solubility—while exhibiting a more favorable safety profile. foreverest.net This research largely focuses on the modification of rosin (B192284), the natural precursor to this compound. noviams.com
Hydrogenation, the process used to create this compound from rosin acids, is itself a key modification. It saturates the double bonds present in the parent compound, abietic acid, resulting in a molecule with superior oxidation resistance and color stability. noviams.com Because the allergenic potential of rosin is linked to the oxidation of its resin acids, hydrogenated derivatives like this compound are generally less sensitizing than their precursor. noviams.com
Further research has explored other modifications to the rosin structure to develop viable alternatives:
Esterification: Creating ester derivatives of rosin is a common strategy. Research has been conducted on substances like the ester of phthalic acid and this compound, as well as methyl, di- or tri-ethylene glycolic esters of rosin, for use as modifying agents in industrial products like adhesives. neliti.com
Alkoxylation: A patented approach involves the creation of alkoxylated rosin alcohols, where ethylene (B1197577) oxide or propylene (B89431) oxide is reacted with this compound. google.com These derivatives have been developed as effective wetting agents and rheology modifiers, positioned as functional substitutes for other regulated substances like nonylphenol. google.com
Alternative Diterpene Alcohols: Research into other diterpene alcohols from natural sources, such as phytol, explores compounds with different biological and physical properties that could serve alternative functions in cosmetic or industrial applications. researchgate.net
This ongoing development highlights a key trend in chemical science: modifying natural product skeletons to enhance performance and safety in response to regulatory demands and market needs. noviams.com
Methodological Considerations for Data Reproducibility and Transparent Reporting in Academic Research
The credibility of research into this compound and its alternatives rests on the principles of data reproducibility and transparent reporting. nih.gov In chemical science, ensuring that experimental results can be independently verified is paramount. This requires meticulous attention to methodology, statistical analysis, and data sharing practices. rsc.org
To generate trustworthy data, experiments must be designed to produce statistically significant and reproducible results. nih.gov A critical distinction exists between technical replicates and true independent experiments. Technical replicates involve repeated measurements of the same sample and only provide insight into the precision of the measurement technique. nih.gov In contrast, independent experiments are repeated in their entirety at different times, using fresh materials, to test the hypothesis under the same conditions. Only data from true independent experiments can provide evidence for the reproducibility of a finding. nih.gov
Statistical methods are essential for interpreting this data. numberanalytics.com While p-values have traditionally been used to declare a result "significant," modern scientific standards emphasize the use of confidence intervals (CIs). mja.com.au A 95% CI provides a range of values within which the true population mean is likely to fall. scientificallysound.org A narrow CI indicates high precision in the estimate, whereas a wide CI suggests greater uncertainty. mja.com.auscientificallysound.org Unlike a dichotomous p-value, CIs offer more informative insight into the magnitude and plausible range of an effect, making them a superior tool for interpreting results and assessing the likelihood of successful replication. scientificallysound.org
Table 2: Experimental Design and Statistical Interpretation
| Concept | Description | Importance in Research |
| Technical Replicates | Multiple measurements taken from a single experimental run (e.g., analyzing the same sample three times on a spectrometer). | Assesses the precision and variability of the measurement instrument or technique. It does not validate the scientific hypothesis. nih.gov |
| Independent Experiments | The entire experiment is repeated on different occasions, often with new batches of reagents. | Provides evidence of the reproducibility of the result. It is the basis for statistical inference and for drawing valid conclusions. nih.gov |
| Confidence Interval (CI) | A calculated range of values that likely contains the true value of a population parameter (e.g., mean effect). | More informative than a p-value alone, as it indicates the precision and plausible magnitude of the effect, which is crucial for assessing clinical or practical significance. mja.com.auscientificallysound.org |
The movement toward Open Science aims to make all aspects of the research process transparent and accessible. acs.orgopenscience.eu This is particularly relevant for the characterization of chemical compounds like this compound and its derivatives. The publication of raw data is a cornerstone of this practice. gsi.de
Modern chemical research relies on sophisticated analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy
Gas Chromatography-Mass Spectrometry (GC-MS)
Fourier Transform Infrared (FTIR) spectroscopy
For research to be truly reproducible, the raw data from these instruments should be made available. rsc.org This includes the full spectra, not just the summarized data points presented in a publication. Adherence to the FAIR Data Principles—ensuring data is F indable, A ccessible, I nteroperable, and R eusable—is becoming a standard requirement for many funding agencies and journals. rsc.orggsi.deeuropa.eu
Furthermore, if computational methods or custom code are used for data analysis, these should also be published in open repositories (e.g., Zenodo, GitLab). plos.org Sharing this information allows other researchers to replicate the analysis precisely, verify the findings, and build upon the work. This level of transparency increases trust in scientific outcomes and accelerates the pace of discovery. acs.org
Q & A
Q. What strategies mitigate confounding variables when studying this compound’s environmental or health impacts?
- Controlled synthesis : Use purified isomers (e.g., dihydro vs. tetrahydroabietate) to isolate biological effects .
- Blinded studies : Ensure patch-test evaluators are unaware of sample compositions to reduce bias .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
